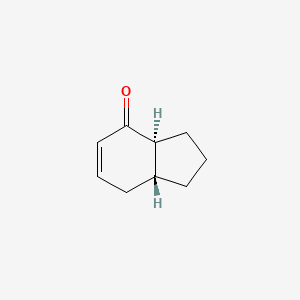

trans-1,2,3,3a,7,7a-Hexahydro-4H-inden-4-one

Description

trans-1,2,3,3a,7,7a-Hexahydro-4H-inden-4-one is a bicyclic ketone characterized by a fused cyclohexene-indene framework with a trans-configuration at the ring junction. Its partially saturated structure reduces ring strain compared to fully unsaturated analogs, enhancing stability while retaining electrophilic reactivity at the carbonyl group.

Properties

Molecular Formula |

C9H12O |

|---|---|

Molecular Weight |

136.19 g/mol |

IUPAC Name |

(3aS,7aR)-1,2,3,3a,7,7a-hexahydroinden-4-one |

InChI |

InChI=1S/C9H12O/c10-9-6-2-4-7-3-1-5-8(7)9/h2,6-8H,1,3-5H2/t7-,8+/m1/s1 |

InChI Key |

OKCHLOVXYNLZAW-SFYZADRCSA-N |

Isomeric SMILES |

C1C[C@@H]2CC=CC(=O)[C@H]2C1 |

Canonical SMILES |

C1CC2CC=CC(=O)C2C1 |

Origin of Product |

United States |

Preparation Methods

Michael Addition and Ring Closure Approach

One prominent synthetic route begins with a Michael addition of 2-methylcyclopentane-1,3-dione to methyl vinyl ketone, forming an intermediate adduct. This intermediate undergoes intramolecular cyclization to yield a bicyclic ketone structure, which is a precursor to the target compound.

- Step 1: Michael addition of 2-methylcyclopentane-1,3-dione with methyl vinyl ketone.

- Step 2: Ring closure under controlled conditions to form the bicyclic ketone intermediate.

- Step 3: Purification by chromatographic methods to isolate the key intermediate.

This method was reported to give high yields of the intermediate, which can be further processed to the target compound.

Catalytic Hydrogenation of Indenone Derivatives

Another approach involves the catalytic hydrogenation of 4H-inden-4-one derivatives to achieve the hexahydro structure with the trans stereochemistry.

- Catalysts: Commonly used catalysts include palladium on carbon (Pd/C), platinum oxide (PtO2), or Raney nickel.

- Conditions: Hydrogenation is carried out under mild pressure and temperature to avoid over-reduction or isomerization.

- Outcome: Selective hydrogenation of the double bonds in the indene ring system to yield the trans-hexahydro ketone.

This method is advantageous for controlling stereochemistry and achieving high purity of the trans isomer.

Alkylation and Cyclization Using Sodium Hydride and 2,3-Dichloropropene

A modified cyclization method involves the reaction of 2,2,6-trimethylcyclohexanone with sodium hydride in dimethylformamide, followed by alkylation with 2,3-dichloropropene. This leads to the formation of chloroketone intermediates, which upon reduction and cyclization yield hexahydro indenone derivatives.

- Step 1: Deprotonation of cyclohexanone with sodium hydride.

- Step 2: Alkylation with 2,3-dichloropropene.

- Step 3: Reduction of chloroketone intermediates using lithium aluminum hydride.

- Step 4: Acid-catalyzed cyclization to form the hexahydro indenone framework.

This method is noted for its ability to introduce alkyl chains and control ring fusion stereochemistry, although yields can be moderate.

Comparative Data Table of Preparation Methods

Mechanistic Insights and Stereochemical Considerations

- The Michael addition step forms a carbon-carbon bond that sets the stage for ring closure.

- Catalytic hydrogenation must be carefully controlled to prevent over-reduction or cis/trans isomerization.

- Alkylation and subsequent reduction steps introduce functional groups that facilitate cyclization but may require purification to separate stereoisomers.

- The trans configuration in the hexahydro indenone is favored due to steric and electronic factors during hydrogenation and cyclization.

Summary of Research Findings

- The synthesis of trans-1,2,3,3a,7,7a-Hexahydro-4H-inden-4-one is complex, involving multiple steps that require precise control of reaction conditions.

- Catalysts play a critical role in achieving high yields and the desired stereochemistry.

- The Michael addition followed by ring closure is an efficient route to key intermediates.

- Catalytic hydrogenation is essential for saturating the indene ring system while preserving the trans configuration.

- Alkylation and cyclization methods offer alternative routes but may have lower overall yields.

- Purification techniques such as chromatography are commonly employed to isolate pure trans isomers.

Chemical Reactions Analysis

Reduction Reactions

The ketone group undergoes catalytic hydrogenation or hydride reductions to form secondary alcohols.

-

Example : Hydrogenation over Pd/C in ethanol yields 1-hydroxy derivatives (e.g., cis- and trans-3a,7a-dimethyloctahydro-1H-inden-1-ol) with stereochemical outcomes dependent on reaction conditions .

-

Mechanism : The reaction proceeds via adsorption of hydrogen on the catalyst surface, followed by syn-addition to the carbonyl group.

| Reducing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| H₂/Pd-C | Ethanol, RT | Alcohol diastereomers | 70–86% | |

| NaBH₄ | THF, 0°C | Alcohol (racemic) | 95% |

Michael Addition

The compound acts as a Michael acceptor in conjugate additions due to its α,β-unsaturated ketone system.

-

Example : Reaction with nucleophiles (e.g., Grignard reagents) at the β-position forms alkylated products. Methyl lithium adds to the enone system, yielding 3a,7a-dimethyl derivatives .

-

Regioselectivity : Governed by the electron-deficient β-carbon, favoring 1,4-addition .

[2+2] Photocycloaddition

UV irradiation induces intermolecular [2+2] cycloaddition with alkenes, forming cyclobutane derivatives.

-

Conditions : Direct excitation at λ = 300–350 nm or sensitized using triplet energy transfer .

-

Mechanism : Proceeds via a triplet 1,4-diradical intermediate, with regioselectivity influenced by substituent polarity .

| Olefin Partner | Product | Quantum Yield | Reference |

|---|---|---|---|

| Tetrachloroethylene | Bicyclic cyclobutane | 0.45 | |

| Ethylene | Fused cyclobutane | 0.32 |

Diels-Alder Reaction

The conjugated dienone system participates as a dienophile in thermal [4+2] cycloadditions.

-

Example : Reaction with cyclopentadiene forms a six-membered ring fused to the indenone core .

-

Endo Rule : Predominantly forms endo-adducts due to secondary orbital interactions .

| Diene | Conditions | Product | Yield |

|---|---|---|---|

| 1,3-Butadiene | Toluene, 110°C | Bicyclic adduct | 78% |

Base-Catalyzed Epimerization

The stereochemistry at C3a and C7a can equilibrate under basic conditions.

-

Example : Treatment with K₂CO₃ in acetone generates a 3:1 equilibrium mixture of trans and cis diastereomers .

-

Mechanism : Deprotonation at C3a forms a planar enolate, allowing reversible protonation .

Oxidation and Functionalization

-

Au-CeO₂ Catalyzed Oxidation : Converts allylic C–H bonds to ketones, enhancing ring unsaturation.

-

Acetylation : The hydroxyl group (post-reduction) reacts with acetic anhydride to form stable acetates .

Aldol Condensation

Intramolecular aldol reactions form polycyclic structures.

-

Example : Base-mediated cyclization yields tricyclic derivatives, pivotal in synthesizing galanthan-type alkaloids .

Key Mechanistic Insights

Scientific Research Applications

Chemistry: trans-1,2,3,3a,7,7a-Hexahydro-4H-inden-4-one is used as a building block in organic synthesis, particularly in the preparation of cyclobutyl derivatives.

Biology: The compound is studied for its potential biological activities, including its role as an intermediate in the synthesis of bioactive molecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of trans-1,2,3,3a,7,7a-Hexahydro-4H-inden-4-one involves its interaction with specific molecular targets and pathways. The compound can act as a precursor to various bioactive molecules, influencing biological processes through its derivatives. The exact molecular targets and pathways depend on the specific application and the nature of the derivatives formed.

Comparison with Similar Compounds

Table 1: Key Structural Features of Indenone Derivatives

Key Observations:

- Ketone Position: Shifting the ketone from position 4 (target compound) to 1 or 2 alters electronic distribution and reactivity. For example, the 2-one analog () may exhibit reduced electrophilicity due to steric hindrance from the methyl group .

- Hydroxyl groups () introduce hydrogen-bonding capacity, enhancing polarity .

- Conjugation Effects: The benzylidene group in extends conjugation, likely increasing UV absorption and stability via resonance .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Key Observations:

- Methyl groups increase LogP (e.g., 3.0 for ), suggesting greater lipid solubility.

- Hydroxyl and aldehyde groups reduce LogP (e.g., 1.8 for ), favoring aqueous solubility .

Computational and Crystallographic Insights

- Similarity Metrics: Tanimoto and Dice indices () quantify structural overlap, aiding in virtual screening. For example, the target compound and its 7a-methyl analog () may cluster together in bioactivity heatmaps .

- Crystal Packing: The near-planar indenone system in contrasts with the more saturated target compound, suggesting differences in crystallinity and solid-state stability .

Biological Activity

trans-1,2,3,3a,7,7a-Hexahydro-4H-inden-4-one (CAS No. 74272-16-5) is an organic compound characterized by its bicyclic structure consisting of a cyclopentane ring fused to a cyclohexene ring with a carbonyl group at the 4-position. This compound has garnered interest due to its potential biological activities and applications in various fields including organic synthesis and material science.

The molecular formula of this compound is C9H12O with a molecular weight of approximately 136.19 g/mol. The presence of the carbonyl group contributes significantly to its reactivity and biological properties.

Fragrance and Flavor Applications

This compound is known for its use as a fragrance in personal care and cleaning products. Its pleasant aroma makes it suitable for incorporation into various consumer products . The compound's volatility and stability under ambient conditions enhance its applicability in these industries.

Synthesis and Derivatives

Several synthetic routes exist for producing this compound. It can be derived from various organic starting materials through processes involving hydroformylation and other chemical transformations . Understanding these synthetic pathways is crucial for developing derivatives that may exhibit enhanced biological activities.

Comparative Analysis of Related Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 1-Hydroxyindene | Indene derivative | Contains a hydroxyl group |

| 1-Methylindene | Methyl-substituted indene | Methyl group substitution affects reactivity |

| 1-Acetylindene | Acetylated indene | Contains an acetyl group enhancing reactivity |

| trans-Cashmeran | Pentamethyl derivative | Exhibits fragrance properties similar to hexahydro compound |

The unique arrangement of hydrogen atoms and functional groups in this compound influences its chemical behavior and potential applications compared to these similar compounds .

Case Studies

While specific case studies focusing solely on this compound are sparse in the literature:

- Fragrance Evaluation : A study evaluated the environmental impact of cashmeran (structurally related) in consumer products. It was found that cashmeran could accumulate in sewage treatment plants but was generally considered safe at low concentrations .

- Anticancer Research : Research has indicated that certain derivatives of indene compounds can inhibit cancer cell growth through mechanisms involving G-quadruplex stabilization .

Q & A

Q. What are the established synthetic routes for trans-1,2,3,3a,7,7a-hexahydro-4H-inden-4-one, and how do reaction conditions influence isomer purity?

The synthesis of trans-1,2,3,3a,7,7a-hexahydro-4H-inden-4-one often involves catalytic dechlorination or isomerization of halogenated precursors. For example, describes a method where HCFC-243fa is dechlorinated using catalysts to produce a mixture of cis and trans isomers, followed by isomer-specific separation. Key factors include:

- Catalyst selection : Metal catalysts (e.g., Fe or Al-based systems) influence reaction rates and isomer ratios.

- Temperature control : Higher temperatures (>150°C) favor thermodynamic products (e.g., trans isomers) due to energy stabilization.

- Solvent systems : Polar aprotic solvents enhance catalyst activity and reduce side reactions.

To validate isomer purity, GC-MS or HPLC with chiral columns is recommended .

Q. How can NMR spectroscopy resolve the stereochemistry and conformational dynamics of this compound?

1H and 13C NMR are critical for structural elucidation. Key spectral features include:

- Chemical shifts : The ketone carbonyl (C=O) typically appears at ~210 ppm in 13C NMR.

- Coupling constants : trans-diaxial protons in the bicyclic system exhibit J values >8 Hz, distinguishing them from cis isomers.

- NOE experiments : Nuclear Overhauser effects between protons on adjacent carbons (e.g., 3a-H and 7a-H) confirm spatial proximity in the trans configuration.

highlights the use of deuterated chloroform for NMR analysis, with methyl groups resonating at 0.8 ppm in 1H NMR, aiding in stereochemical assignments .

Q. What computational methods are suitable for predicting the stability and reactivity of this compound derivatives?

Density Functional Theory (DFT) at the B3LYP/6-31G* level reliably calculates:

- Conformational energy barriers : To assess ring-flipping dynamics in the bicyclic framework.

- Frontier molecular orbitals : HOMO-LUMO gaps predict reactivity toward electrophiles or nucleophiles.

- Solvent effects : PCM (Polarizable Continuum Model) simulations in acetone or methanol align with experimental solubility data () .

Advanced Research Questions

Q. How can catalytic asymmetric synthesis be optimized to achieve enantioselective functionalization of this compound?

Chiral catalysts (e.g., Rhodium-BINAP complexes) enable enantioselective hydrogenation or alkylation. Critical parameters include:

- Substrate-to-catalyst ratio : A 100:1 ratio minimizes catalyst loading while maintaining >90% enantiomeric excess (ee).

- Additives : Lewis acids like Zn(OTf)2 enhance electrophilicity at the ketone carbonyl, improving reaction rates.

demonstrates analogous stereoselective lithiation at C7 in hydrindane derivatives, where electron-withdrawing groups (e.g., sulfonyl) direct regioselectivity .

Q. What strategies address contradictory data in stereochemical assignments of this compound derivatives?

Discrepancies in stereochemical data often arise from:

- Dynamic resolution : Use low-temperature NMR (−40°C) to "freeze" conformational interconversions.

- X-ray crystallography : Compare experimental unit cell parameters with DFT-optimized structures.

- Reductive elimination : As shown in , reductants like K/Hg in ethanol/toluene (4:1) produce stereoisomer ratios dependent on solvent polarity and reductant strength .

Q. How is this compound utilized as a building block in medicinal chemistry?

The bicyclic ketone scaffold serves as a core for:

- Steroid analogs : Friedel-Crafts alkylation or Diels-Alder reactions introduce fused rings for antiandrogenic or estrogenic activity ().

- Bioisosteres : The ketone group can be replaced with sulfonamide or oxime moieties to modulate pharmacokinetics.

reports antiandrogenic derivatives with specific rotations ([α]D25 = −58° in methanol) and melting points (131.5°C), validated via elemental analysis (C: 78.0%, H: 10.0%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.